2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have also been synthesized as novel CDK2 targeting compounds, showing significant cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The chemoselective synthesis of these derivatives has been reported to yield excellent results under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” primarily relate to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity, with IC50 values comparable to those of sorafenib .Scientific Research Applications
Fluorescent Probes and Imaging Agents
PPs have gained attention as strategic compounds for optical applications. Their key characteristics include:
- Solid-State Emission Intensities : Certain PPs allow good solid-state emission intensities, enabling the design of solid-state emitters .
Anticancer Agents
While specific studies on PP derivatives are limited, related compounds (such as thiazolopyrimidines) have shown promising anticancer activity. Further investigations into PP’s cytotoxic effects and mechanisms are warranted .
Drug Design and Medicinal Chemistry
PP scaffolds can inspire the creation of novel drugs. By modifying the PP structure, researchers can develop compounds with specific pharmacological properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYJIXPTYFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322189 | |
Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
439107-66-1 | |
Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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